2-[2-Fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid
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Overview
Description
HWL-088 is a highly potent free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor δ (PPARδ) dual agonist. It is based on a phenoxyacetic acid scaffold and has shown significant potential in improving glucose tolerance and regulating lipid metabolism . This compound is currently being studied for its potential in treating diabetes and nonalcoholic steatohepatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
HWL-088 is synthesized using a phenoxyacetic acid scaffold. The introduction of ortho-fluoro groups significantly increases the activity of the phenoxyacetic acid series . The synthetic route involves a comprehensive structure-activity relationship study to optimize the binding mode and activity of the compound .
Industrial Production Methods
The industrial production methods for HWL-088 are not explicitly detailed in the available literature. the synthesis likely involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
HWL-088 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
HWL-088 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationship of FFA1 and PPARδ agonists.
Biology: It is used to study the regulation of lipid metabolism and inflammation.
Medicine: It has shown potential in improving glucose tolerance and treating nonalcoholic steatohepatitis.
Industry: It may be used in the development of new therapeutic agents for metabolic diseases.
Mechanism of Action
HWL-088 exerts its effects by activating free fatty acid receptor 1 and peroxisome proliferator-activated receptor δ. These receptors play a crucial role in regulating glucose and lipid metabolism . The activation of these receptors leads to decreased lipogenesis, increased lipolysis, and improved glucose control . Additionally, HWL-088 regulates the expression levels of genes related to inflammation, fibrosis, and oxidative stress .
Comparison with Similar Compounds
HWL-088 is compared with other similar compounds, such as TAK-875, a representative free fatty acid receptor 1 agonist . HWL-088 has shown better glucose-lowering effects and greater potential in regulating lipid metabolism and inflammation . Other similar compounds include various phenoxyacetic acid derivatives that have been studied for their activity as free fatty acid receptor 1 agonists .
Properties
IUPAC Name |
2-[2-fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FO4/c1-15-5-2-3-8-19(15)17-7-4-6-16(11-17)13-26-18-9-10-21(20(23)12-18)27-14-22(24)25/h2-12H,13-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYJBYPNDWNZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)COC3=CC(=C(C=C3)OCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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